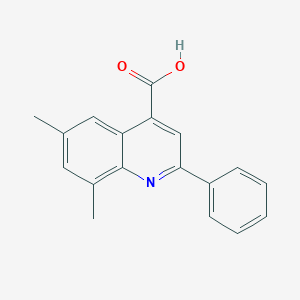

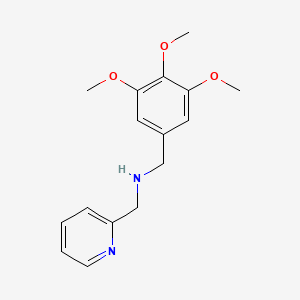

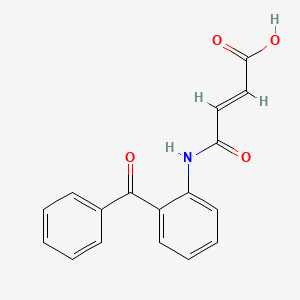

![molecular formula C12H9ClO5 B1363280 [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 326102-48-1](/img/structure/B1363280.png)

[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid

Übersicht

Beschreibung

The compound “[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid” is a type of coumarin derivative . It has a molecular formula of C12H9ClO5 .

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of a hydroxy-methylcoumarin with a chloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis

The molecular structure of this compound includes a 2H-chromene ring, which is essentially planar . The compound also contains a chlorine atom, a methyl group, and an acetic acid group attached to the chromene ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.23 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, UV-Vis, etc.) are not available in the retrieved literature.Wissenschaftliche Forschungsanwendungen

I have conducted a search for the scientific research applications of “[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid” and found several unique applications. Below are the details for each field:

Photoactive Cellulose Derivatives

This compound has been used in the synthesis of water-soluble photoactive cellulose derivatives. These derivatives are prepared by esterification of cellulose with the compound, which could have potential applications in creating photoactive materials .

Anti-inflammatory Activity

The compound has shown potential for anti-inflammatory activity by inhibiting the denaturation of proteins, which is a significant indicator of anti-inflammatory properties .

Antimicrobial Activity

Synthesized derivatives of this compound have been tested for antimicrobial activity against various pathogens, indicating its potential use in developing new antimicrobial agents .

Chemical Synthesis

The compound is involved in chemical synthesis processes, particularly in the preparation of other complex molecules with potential applications in various fields of research, including life science and material science .

Coumarin Clubbed Thiazines

It has been used in the synthesis of coumarin clubbed thiazines, which are evaluated for their biological activities. This indicates its role in medicinal chemistry for drug design and discovery .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound could include further investigation of its synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by coumarin derivatives, this compound could be a promising candidate for drug development .

Wirkmechanismus

Target of Action

The primary targets of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid are currently unknown

Biochemical Pathways

Without specific knowledge of the compound’s targets, it is difficult to determine the exact biochemical pathways affected by [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment. Understanding these factors is crucial for optimizing the use of this compound in a therapeutic context.

Eigenschaften

IUPAC Name |

2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO5/c1-6-2-12(16)18-9-4-10(17-5-11(14)15)8(13)3-7(6)9/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRVNXQUKBLRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354808 | |

| Record name | [(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid | |

CAS RN |

326102-48-1 | |

| Record name | 2-[(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326102-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(6-Chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

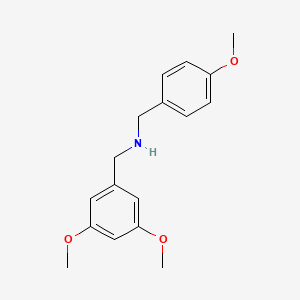

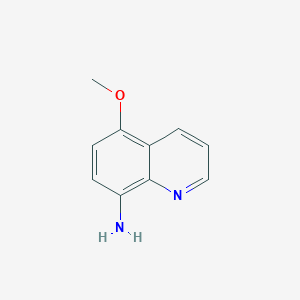

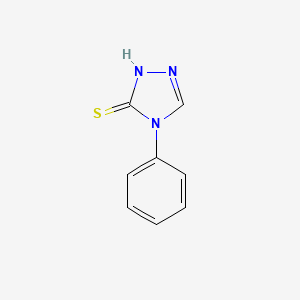

![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-4-ol](/img/structure/B1363251.png)

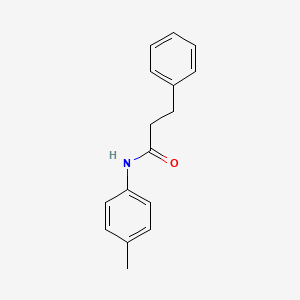

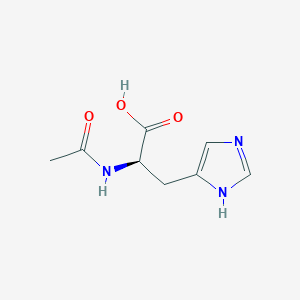

![[(4R,5S)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-YL]methanol](/img/structure/B1363285.png)

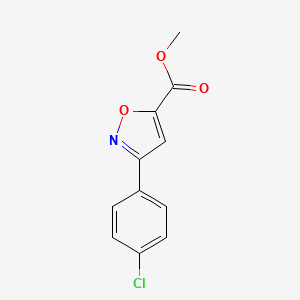

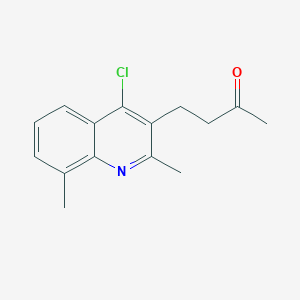

![4-[(2,5-Dichlorophenyl)sulfonyl]butan-2-one](/img/structure/B1363290.png)